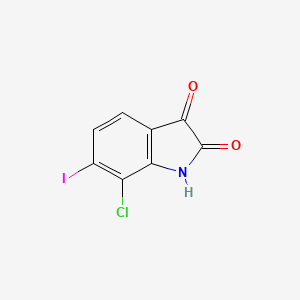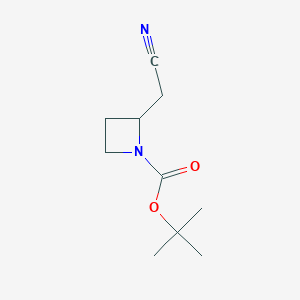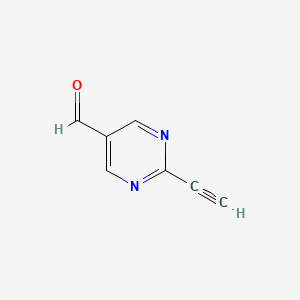
2-Ethynylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O It features a pyrimidine ring substituted with an ethynyl group at the 2-position and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidine-5-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions often include heating the mixture to around 80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in various substitution reactions, including nucleophilic addition and electrophilic addition.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: 2-Ethynylpyrimidine-5-carboxylic acid.
Reduction: 2-Ethynylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethynylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Ethynylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in the function of the target molecules, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Ethynylpyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-Ethynylpyrimidine-5-carboxylic acid: Oxidized form of 2-Ethynylpyrimidine-5-carbaldehyde.
Uniqueness: this compound is unique due to the specific positioning of the ethynyl and aldehyde groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H4N2O |
|---|---|
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
2-ethynylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O/c1-2-7-8-3-6(5-10)4-9-7/h1,3-5H |
Clé InChI |
QGKYNKNOEXMLGA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC=C(C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


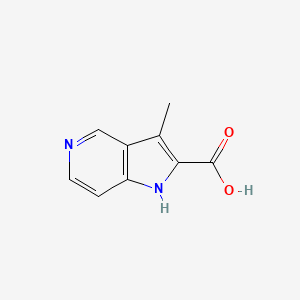
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)

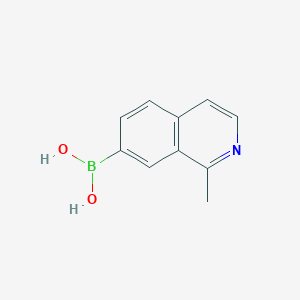
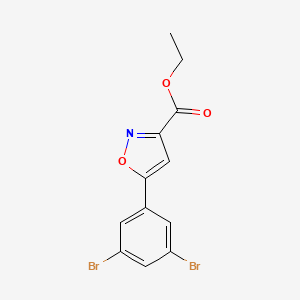
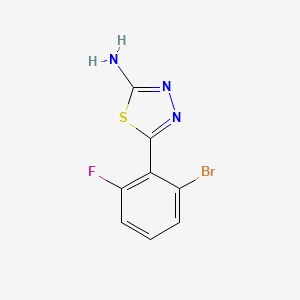
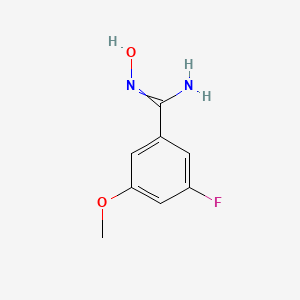
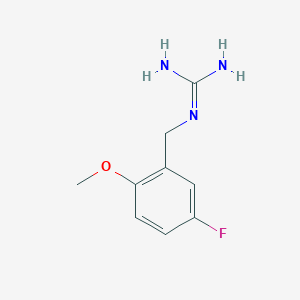
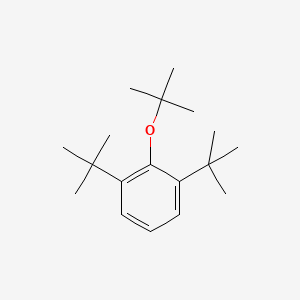
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)

